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Compound of Interest

Compound Name: 9-Oxa-5-azaspiro[3.6]decane
CAS No.: 1251713-00-4
Cat. No.: B2407643
Get Quote
. J

Technical Monograph: 9-Oxa-5-

azaspiro[3.6]decane

Advanced Scaffold Architecture for Fragment-Based
Drug Discovery (FBDD)

Executive Summary

In the contemporary landscape of medicinal chemistry, the "Escape from Flatland" initiative has
prioritized the use of sp3-rich scaffolds to improve physicochemical properties such as solubility
and metabolic stability. 9-Oxa-5-azaspiro[3.6]decane represents a high-value pharmacophore
building block. As a spirocyclic bioisostere of morpholine or piperidine, it offers a unique vector
orientation for substituent exit, increased three-dimensionality (

), and a novel intellectual property (IP) space.

This guide provides the validated chemical identity, cheminformatic profile, and synthetic
accessibility of this scaffold, designed for researchers integrating spirocyclic cores into lead
optimization campaigns.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b2407643#bc-rfq
https://www.benchchem.com/product/b2407643/docs?utm_src=pdf-body#9-oxa-5-azaspiro-3-6-decane-smiles-and-inchikey-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2407643?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Structural Identity & Cheminformatics

The precise topological definition of 9-oxa-5-azaspiro[3.6]decane is critical, as spiro-
numbering errors are common in commercial catalogs. This molecule consists of a cyclobutane
ring spiro-fused to a 1,4-oxazepane ring.

Core ldentifiers

Data Point Value

Common Name 9-Oxa-5-azaspiro[3.6]decane

CAS Registry Number 1251713-00-4

Formula

Molecular Weight 141.21 g/mol

Canonical SMILES C1CC2(C1)COCCCN2

Isomeric SMILES C1CC2(C1)COCCCN2 (Achiral spiro center)

InChi String INChl=1S/C8H15N0O/c1-3-8(4-1)7-10-6-2-5-9-
8/h9H,1-7H2

InChlKey AHDHADWSWRZUDK-UHFFFAOYSA-N

Structural Topology Diagram

The following diagram visualizes the connectivity and IUPAC numbering logic used to derive
the identifiers.
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Figure 1: Topological Connectivity of 9-Oxa-5-azaspiro[3.6]decane

Spiro-Fusion

Click to download full resolution via product page

Caption: Topological map illustrating the spiro-fusion at C4, connecting the cyclobutane (left)
and 1,4-oxazepane (right) systems.

Synthetic Accessibility & Methodology

For research applications requiring gram-scale quantities, the synthesis of 9-oxa-5-
azaspiro[3.6]decane typically avoids direct spiro-ring formation via alkylation of a pre-existing
7-membered ring due to entropic disfavor. Instead, the most robust protocol involves the
functionalization of a cyclobutane precursor followed by ring closure.

Primary Synthetic Route: Intramolecular Cyclization

This protocol relies on the commercially available 1-((tert-butoxycarbonyl)amino)cyclobutane-1-
carboxylic acid or its reduced alcohol derivatives.

Step-by-Step Protocol:

e Reduction of Precursor:
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o Start with N-Boc-1-aminocyclobutane-1-carboxylic acid.
o Reduce the carboxylic acid to the primary alcohol using Borane-THF (

) or Lithium Aluminum Hydride (
) in dry THF at 0°C.
o Yield Target: >85% of N-Boc-1-amino-1-(hydroxymethyl)cyclobutane.

o O-Alkylation (Ether Formation):

o Treat the resulting alcohol with 1-bromo-3-chloropropane under phase-transfer conditions
(e.g., 50% NaOH, TBAI, Toluene) or using NaH in DMF.

o Mechanistic Note: This installs the 3-carbon chain necessary for the 7-membered ring,
creating the ether linkage first. The chloride remains as the leaving group.

o Deprotection & Ring Closure (The Critical Step):
o Remove the Boc protecting group using 4M HCI in Dioxane or TFA/DCM.
o Basify the reaction mixture (pH > 10) with

in acetonitrile and heat to reflux.

o Causality: The free amine at position 5 performs an intramolecular nucleophilic attack on
the terminal alkyl chloride, closing the 1,4-oxazepane ring to form the spiro[3.6] system.

Synthetic Pathway Visualization
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Caption: Retrosynthetic logic flow for constructing the 1,4-oxazepane ring upon the
cyclobutane core via amino-ether cyclization.

Physicochemical Profile & Drug Design Utility[2][3]

The 9-oxa-5-azaspiro[3.6]decane scaffold is a superior bioisostere for traditional saturated
heterocycles. By replacing a piperidine or morpholine ring with this spirocycle, researchers can
alter the Lipophilicity Efficiency (LipE) and metabolic soft spots of a lead compound.
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Calculated Properties (Cheminformatics)

Implication for Drug

Property Value .
Design

Lower lipophilicity compared to
cLogP ~0.5-0.9 pure carbocycles; good for
solubility.

Excellent membrane
TPSA permeability; CNS penetrant

potential.

Handle for derivatization (e.g.,
H-Bond Donors 1 (NH) reductive amination, amide

coupling).

Interaction points for receptor
H-Bond Acceptors 2 (N, O) o
binding pockets.

Maximizes "escape from
1.0 (100%) flatland,” improving solubility

and specificity.

Bioisosteric Radar

The following diagram illustrates how this scaffold compares to standard building blocks in key
medicinal chemistry metrics.
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Caption: Multi-parameter optimization profile of the spiro[3.6] scaffold, highlighting its superior
solubility and IP novelty compared to flat aromatics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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